1-(2-Bromophenyl)naphthalene CAS number 18937-92-3
1-(2-Bromophenyl)naphthalene CAS number 18937-92-3
An In-depth Technical Guide to 1-(2-Bromophenyl)naphthalene
This document provides a comprehensive technical overview of 1-(2-Bromophenyl)naphthalene (CAS No. 18937-92-3), tailored for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide delves into the compound's properties, synthesis, mechanistic underpinnings, and applications, offering field-proven insights beyond standard data reporting.
Core Compound Identity and Significance
1-(2-Bromophenyl)naphthalene is a biaryl compound featuring a naphthalene ring system linked to a brominated phenyl group at the 1-position. Its structure is a valuable scaffold in synthetic chemistry, primarily serving as a sophisticated building block or intermediate.[1] The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the extended aromatic system of the naphthalene moiety imparts unique photophysical properties. These characteristics make it a precursor for advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and for the synthesis of complex molecules in pharmaceutical research.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties for 1-(2-Bromophenyl)naphthalene is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| CAS Number | 18937-92-3 | [5] |
| Molecular Formula | C₁₆H₁₁Br | [5][6] |
| Molecular Weight | 283.16 g/mol | [5][6] |
| Melting Point | 87-88 °C | [7] |
| IUPAC Name | 1-(2-bromophenyl)naphthalene | [5] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br | [5] |
| XLogP3-AA | 5.5 | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most direct and efficient method for constructing the C-C bond between the naphthalene and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[9] The logical disconnection involves coupling a naphthalene-containing organoboron reagent with 1-bromo-2-iodobenzene or, more commonly, coupling 1-bromonaphthalene with (2-bromophenyl)boronic acid.
Synthetic Workflow Diagram
The following diagram outlines the typical workflow for the synthesis of 1-(2-Bromophenyl)naphthalene.
Caption: Workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on available reagents and equipment.
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromonaphthalene (1.0 eq), (2-bromophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through it for 15-20 minutes to create an inert atmosphere, which is critical for preventing the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq), to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(2-Bromophenyl)naphthalene.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki reaction proceeds via a catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 1-bromonaphthalene, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 2-bromophenyl moiety) to the Pd(II) center, displacing the bromide. This is often the rate-determining step.[10]
-
Reductive Elimination: The two organic groups on the palladium complex reductively eliminate to form the C-C bond of the final product, 1-(2-Bromophenyl)naphthalene, and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Spectroscopic Characterization
Verifying the structure of the synthesized compound is paramount. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.[11][12]
-
¹H NMR: The spectrum will be complex in the aromatic region (approx. 7.0-8.5 ppm). Protons on the naphthalene core will appear as a series of multiplets and doublets. The protons on the bromophenyl ring will also appear in this region, with distinct coupling patterns. The integration of the entire aromatic region should correspond to 11 protons.
-
¹³C NMR: The spectrum will show 16 distinct signals for the 16 carbon atoms in the aromatic region (approx. 120-145 ppm). The carbon atom attached to the bromine (C-Br) will be shifted relative to the other phenyl carbons. Quaternary carbons at the junction of the two rings and within the naphthalene system will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. The exact mass should correspond to the molecular formula C₁₆H₁₁Br.[5]
Reactivity and Advanced Applications
1-(2-Bromophenyl)naphthalene is not merely an endpoint but a versatile platform for further chemical modification.
-
Further Cross-Coupling: The remaining bromine atom is a prime site for a second, different cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling), allowing for the synthesis of highly complex, non-symmetrical poly-aromatic structures.
-
Organometallic Chemistry: The C-Br bond can be converted into an organometallic species, such as a Grignard reagent or an organolithium, by reaction with magnesium or an alkyllithium base. This transforms the electrophilic carbon into a nucleophile, enabling reactions with a wide range of electrophiles.
-
Electrophilic Aromatic Substitution: The naphthalene ring system is more reactive towards electrophilic substitution than benzene.[13] Reactions such as nitration or further halogenation will preferentially occur on the electron-rich naphthalene core, likely at an available alpha-position.[14][15]
These reactive possibilities make the compound a key intermediate in:
-
Materials Science: As a building block for organic semiconductors and emitters in OLED technology, where the rigid, planar structure and tunable electronic properties are highly desirable.[2]
-
Drug Discovery: The naphthalene scaffold is present in numerous FDA-approved drugs.[16] This intermediate allows for the exploration of novel chemical space by attaching various pharmacophores to either the naphthalene or phenyl rings, creating libraries of potential therapeutic agents.[4][16]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 1-(2-Bromophenyl)naphthalene should always be consulted prior to use, general precautions for handling halogenated aromatic compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18][19]
References
-
1PlusChem. 18937-92-3 | 1-(2-Bromophenyl)naphthalene. [Link]
-
PubChem. 1-(2-Bromophenyl)naphthalene | C16H11Br | CID 11832907. [Link]
-
Supporting Information for relevant article. [No specific title available]. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Alfa Chemical. Good Price CAS:18937-92-3 | 1-(2-Bromophenyl)naphthalene for Sale. [Link]
-
MDPI. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. [Link]
-
MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
-
PrepChem.com. Preparation of 1-(bromomethyl)naphthalene. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
ResearchGate. Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. [Link]
-
Techno PharmChem. 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%. [Link]
-
Organic Syntheses. Naphthalene, 1-bromo-. [Link]
-
NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
YouTube. Polycyclic Electrophilic Aromatic Substitution Naphthalene. [Link]
-
NIH National Center for Biotechnology Information. 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate. [Link]
-
Cardiff University ORCA. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-(3-Bromophenyl)naphthalene in Specialized Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(4-Bromophenyl)naphthalene: Your Key Intermediate for Advanced Chemical Synthesis. [Link]
-
PubChem. 2-(4-Bromophenyl)naphthalene | C16H11Br | CID 5461752. [Link]
-
YouTube. Reactions of Naphthalene. [Link]
-
RSC Publishing. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. [Link]
-
Chemistry Stack Exchange. Which is more reactive towards electrophilic aromatic substitution? Benzene or naphthalene?. [Link]
-
PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 1-(2-Bromophenyl)naphthalene | C16H11Br | CID 11832907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1pchem.com [1pchem.com]
- 7. Product Name: 1-(2-bromophenyl)naphthalene CAS: 18937-92-3 | Premium Fine Chemical Supplier - Lingzhiyue Technology [lingzhiyuechem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. technopharmchem.com [technopharmchem.com]
- 18. fishersci.com [fishersci.com]
- 19. 18937-92-3|1-(2-Bromophenyl)naphthalene|BLD Pharm [bldpharm.com]
